molecular formula C11H14Cl2N2 B2395408 1-Isoquinolin-4-ylethanamine;dihydrochloride CAS No. 2490432-21-6

1-Isoquinolin-4-ylethanamine;dihydrochloride

Cat. No. B2395408
CAS RN: 2490432-21-6
M. Wt: 245.15
InChI Key: ROKUBZDKLNNHQH-UHFFFAOYSA-N
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Description

1-Isoquinolin-4-ylethanamine;dihydrochloride is a chemical compound with the empirical formula C10H10N2 . It is a unique chemical provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . A transition-metal-free method has been developed for the synthesis of 4-amino isoquinolin-1(2H)-ones. This method involves a tandem reaction of arynes and oxazoles, leading to the production of 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .


Molecular Structure Analysis

The molecular weight of this compound is 245.15 . The InChI code is 1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H .


Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives have been studied extensively. For instance, a Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones via a selective cleavage of a C-C bond .

Scientific Research Applications

Binding Aspects and Implications for Drug Design

Isoquinoline alkaloids, including those structurally related to "1-Isoquinolin-4-ylethanamine;dihydrochloride," have been extensively researched for their pharmacological and biological properties, notably for their anticancer potential. These compounds show significant interaction with nucleic acids, which is critical for designing drugs targeting DNA or RNA. The interaction specifics, such as mode, mechanism, specificity, and binding energetics, provide valuable insights for the development of new therapeutic agents (Bhadra & Kumar, 2011).

Antagonist Activity and Dopamine D-1 Receptors

Isoquinoline derivatives have been evaluated for their dopamine D-1 antagonist activity, showing that modifications to the isoquinoline structure can enhance potency and specificity. This discovery opens avenues for developing novel treatments for conditions related to dopamine dysfunction, such as Parkinson's disease and schizophrenia (Riggs et al., 1987).

Synthetic Routes to Isoquinoline Alkaloids

Research into the synthesis of isoquinoline alkaloids, such as protoberberines and benzo[c]phenanthridines, from 3-arylisoquinoline derivatives, highlights the therapeutic relevance of these compounds. The described synthetic strategies enable the production of structurally diverse isoquinoline alkaloids with potential pharmacological applications (Sotomayor et al., 1996).

Neurotoxicity and Parkinson's Disease

Isoquinoline derivatives have been investigated as potential endogenous neurotoxins contributing to the neurodegeneration observed in Parkinson's disease. Their structural similarity to known dopaminergic toxins and their environmental presence suggest that exposure to certain isoquinoline compounds may play a role in the development of neurodegenerative diseases (McNaught et al., 1998).

Local Anesthetic Activity and Acute Toxicity

The evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has revealed significant local anesthetic activity alongside insights into their acute toxicity and structure-toxicity relationships. Such findings are crucial for developing safer and more effective local anesthetics (Azamatov et al., 2023).

Antimicrobial Activities

New quinoline derivatives carrying a 1,2,3-triazole moiety have shown promising antimicrobial activities, indicating the potential of isoquinoline structures in combating bacterial and fungal infections (Thomas et al., 2010).

Safety and Hazards

The safety information for 1-Isoquinolin-4-ylethanamine;dihydrochloride is available in its Material Safety Data Sheet (MSDS) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions in the research of isoquinoline derivatives involve the development of new strategies for their synthesis . Additionally, the exploration of new reactions and the design of drugs capable of overcoming the most common forms of resistance are areas of ongoing research .

properties

IUPAC Name

1-isoquinolin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKUBZDKLNNHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC2=CC=CC=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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